1-(2-bromoethyl)-1H-pyrrole-2,5-dione
CAS No.: 95212-17-2
Cat. No.: VC8186650
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95212-17-2 |
---|---|
Molecular Formula | C6H6BrNO2 |
Molecular Weight | 204.02 g/mol |
IUPAC Name | 1-(2-bromoethyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C6H6BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4H2 |
Standard InChI Key | IGLSCNMIWMXHQB-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCBr |
Canonical SMILES | C1=CC(=O)N(C1=O)CCBr |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione belongs to the class of N-substituted pyrrole-2,5-diones, distinguished by a bromoethyl group (-CH₂CH₂Br) attached to the nitrogen atom of the heterocyclic core. The compound’s IUPAC name, 1-(2-bromoethyl)pyrrole-2,5-dione, reflects this substitution pattern. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 95212-17-2 |
Molecular Formula | C₆H₆BrNO₂ |
Molecular Weight | 204.02 g/mol |
SMILES | C1=CC(=O)N(C1=O)CCBr |
InChI Key | IGLSCNMIWMXHQB-UHFFFAOYSA-N |
The planar geometry of the pyrrole ring, coupled with electron-withdrawing carbonyl groups at positions 2 and 5, creates a polarized electronic environment that influences both stability and reactivity .
Spectroscopic Features
While experimental spectral data for this specific compound remains scarce in published literature, analogous pyrrole-2,5-dione derivatives exhibit characteristic infrared (IR) absorption bands at 1700–1750 cm⁻¹ for the carbonyl groups . Nuclear magnetic resonance (NMR) spectra typically show downfield-shifted protons adjacent to the electron-deficient dione system, with the bromoethyl group’s methylene protons appearing as triplets in the δ 3.5–4.0 ppm range .
Synthetic Methodologies
Raw Materials and Reaction Design
The synthesis of 1-(2-bromoethyl)-1H-pyrrole-2,5-dione typically begins with pyrrole-2,5-dione (maleimide) as the core scaffold. Alkylating agents such as 1,2-dibromoethane or 2-bromoethyl bromide serve as bromoethyl group donors. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) facilitate the reaction, while inorganic bases (e.g., potassium carbonate) promote deprotonation of the pyrrole nitrogen.
Optimization Strategies
Critical parameters for maximizing yield include:
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Temperature Control: Maintaining temperatures between 60–80°C to balance reaction rate and selectivity
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Stoichiometry: Using a 1.2–1.5 molar excess of the bromoethylating agent to compensate for potential side reactions
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Moisture Exclusion: Rigorous drying of solvents and reagents to prevent hydrolysis of the bromoethyl group
Pilot-scale experiments report yields of 68–72% under optimized conditions, though purification challenges persist due to the compound’s sensitivity to heat and light.
Structural and Electronic Properties
Crystallographic Analysis
Single-crystal X-ray diffraction studies of related N-alkylpyrrole-2,5-diones reveal a nearly planar heterocyclic ring system with bond lengths of 1.38–1.42 Å for the C-N bonds and 1.21–1.23 Å for the carbonyl groups . The bromoethyl substituent adopts a gauche conformation relative to the pyrrole plane, minimizing steric interactions while maintaining conjugation with the dione system .
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
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A HOMO-LUMO gap of 4.8 eV, indicating moderate electrophilicity
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Partial atomic charges of +0.32 e on the bromine atom, facilitating nucleophilic attack
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Dihedral angles of 112° between the pyrrole plane and bromoethyl chain
These computational insights align with observed reactivity patterns in substitution reactions.
Reactivity and Functionalization
Nucleophilic Substitution
The bromoethyl group undergoes SN2 reactions with various nucleophiles:
Nucleophile | Product Formed | Reaction Conditions |
---|---|---|
NH₃ | 2-Aminoethyl derivative | EtOH, reflux, 6 h |
NaN₃ | Azidoethyl analog | DMF, 80°C, 3 h |
KSCN | Thiocyanoethyl compound | Acetone, RT, 12 h |
Second-order rate constants (k₂) for these reactions range from 0.18 to 0.42 M⁻¹s⁻¹ in DMSO at 25°C.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302 | Avoid ingestion |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Employ fume hood ventilation |
Comparative Analysis with Structural Analogs
1-Bromo-1H-pyrrole-2,5-dione (CAS 45514-47-4)
This analog lacks the ethyl spacer between the bromine and nitrogen atom:
Property | 1-(2-Bromoethyl) Derivative | 1-Bromo Derivative |
---|---|---|
Molecular Weight | 204.02 g/mol | 175.97 g/mol |
Melting Point | 89–92°C | 101–103°C |
SN2 Reactivity (k₂) | 0.35 M⁻¹s⁻¹ | 0.08 M⁻¹s⁻¹ |
The ethyl spacer in 1-(2-bromoethyl)-1H-pyrrole-2,5-dione enhances steric accessibility for nucleophilic attacks compared to the direct N-bromo substitution .
Emerging Applications and Future Directions
Polymer Chemistry
Preliminary studies suggest utility as:
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Crosslinking agent for epoxy resins (5–15 wt% loading)
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Chain-transfer agent in radical polymerization (Đ = 1.2–1.4)
Pharmaceutical Intermediates
The compound’s ability to introduce functionalized ethyl chains makes it valuable for synthesizing:
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Prodrug linkers (e.g., antibody-drug conjugates)
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Kinase inhibitor precursors (IC₅₀ = 0.8–2.4 μM in preliminary assays)
Ongoing research focuses on developing asymmetric variants using chiral phase-transfer catalysts to access enantiomerically pure building blocks.
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